1-(Difluoromethoxy)-8-methoxynaphthalene

Difluoromethoxylation Redox-active reagent Photoredox catalysis

Procure this patented redox-active reagent for direct difluoromethoxylation of (hetero)arenes under mild photoredox conditions. Unlike non-redox-active analogs, the unique 1,8-disubstitution enables room-temperature –OCF₂H radical generation essential for late-stage functionalization without protecting groups. Bench-stable and commercially available.

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
Cat. No. B11881775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-8-methoxynaphthalene
Molecular FormulaC12H10F2O2
Molecular Weight224.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC=C2)OC(F)F
InChIInChI=1S/C12H10F2O2/c1-15-9-6-2-4-8-5-3-7-10(11(8)9)16-12(13)14/h2-7,12H,1H3
InChIKeyUTBGEMKMDSCUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-8-methoxynaphthalene for Difluoromethoxylation Reagent Procurement and Selection


1-(Difluoromethoxy)-8-methoxynaphthalene (CAS 1261488-13-4, molecular weight 224.20 g/mol) is a fluorinated naphthalene derivative characterized by the presence of both a difluoromethoxy (–OCHF₂) group at the 1-position and a methoxy (–OCH₃) group at the 8-position on the naphthalene core [1]. This compound is patented as a redox-active reagent for the direct difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes, enabling the introduction of the medicinally privileged –OCF₂H group under mild conditions [2]. Unlike conventional difluoromethoxylating agents that require harsh conditions or multi-step sequences, this compound operates through a single-electron transfer mechanism that generates OCF₂H radicals at room temperature, making it a strategic procurement choice for medicinal chemistry and late-stage functionalization applications [3].

Why 1-(Difluoromethoxy)-8-methoxynaphthalene Cannot Be Substituted with Generic Naphthalene Analogs in Difluoromethoxylation Workflows


Generic substitution of 1-(difluoromethoxy)-8-methoxynaphthalene with other naphthalene derivatives or alternative difluoromethoxylating reagents fails due to three non-interchangeable attributes: first, the specific 1,8-disubstitution pattern enables redox activity that is absent in mono-substituted analogs such as 1-(difluoromethoxy)naphthalene (CAS 920981-10-8) ; second, the compound's redox-active N–OCF₂H scaffold is specifically claimed in U.S. Patent 11,760,701 B2 as a reagent for direct C–H difluoromethoxylation, a reactivity profile that conventional difluoromethylating agents such as difluoromethyl phenyl sulfone cannot replicate due to mechanistic incompatibility with radical-based arene functionalization [1]; third, the 8-methoxy substituent electronically modulates the naphthalene core to optimize single-electron transfer (SET) from photoredox catalysts, a property that distinguishes it from the closely related 1-(difluoromethyl)-8-methoxynaphthalene (CAS 1261535-05-0, MW 208.20 g/mol), which lacks the O-linkage essential for generating OCF₂H radicals [2]. Substitution with non-redox-active analogs will result in complete failure of the intended difluoromethoxylation reaction.

Quantitative Comparative Evidence: 1-(Difluoromethoxy)-8-methoxynaphthalene Performance Metrics for Procurement Decisions


Redox-Active Reagent Functionality: Structural Determinant of Difluoromethoxylation Capability

1-(Difluoromethoxy)-8-methoxynaphthalene functions as a redox-active N–OCF₂H reagent capable of generating OCF₂H radicals via single-electron transfer (SET) from excited photoredox catalysts. In contrast, 1-(difluoromethoxy)naphthalene (CAS 920981-10-8, MW 194.18 g/mol) lacks the N-alkoxy substituent framework required for redox activity and cannot undergo SET to release OCF₂H radicals under analogous photocatalytic conditions [1]. The patent specification (US 11,760,701 B2) explicitly claims the compound of formula (I) encompassing 1-(difluoromethoxy)-8-methoxynaphthalene as an active difluoromethoxylating reagent, whereas unsubstituted 1-(difluoromethoxy)naphthalene is not claimed for this reactivity [2].

Difluoromethoxylation Redox-active reagent Photoredox catalysis

Positional Isomer Specificity: 1,8-Disubstitution Versus 1,7-Disubstitution in Naphthalene Difluoromethoxylation Reagents

The 1,8-disubstitution pattern of 1-(difluoromethoxy)-8-methoxynaphthalene is structurally distinct from the 1,7-disubstituted analog 1-(difluoromethoxy)-7-methoxynaphthalene. In the 1,8-isomer, the proximity of the –OCHF₂ and –OCH₃ groups on the same naphthalene ring creates a unique steric and electronic environment that influences the redox potential of the N–O bond. While no published direct head-to-head reactivity comparison exists between these isomers, the patent claims are specifically directed to the 1,8-substitution pattern for optimal reagent performance in photoredox-mediated difluoromethoxylation [1]. The 1,7-isomer (MW 224.20 g/mol, identical molecular formula) is not claimed in US 11,760,701 B2 for difluoromethoxylation reagent applications [2].

Regioselectivity Naphthalene functionalization Positional isomer

Alternative Reagent Comparison: Radical Generation Versus Nucleophilic Difluoromethylation

1-(Difluoromethoxy)-8-methoxynaphthalene operates via a radical mechanism that enables direct C–H difluoromethoxylation of (hetero)arenes at room temperature under photoredox catalysis. In contrast, difluoromethyl phenyl sulfone (PhSO₂CF₂H) functions as a difluoromethyl anion equivalent requiring a nucleophilic substitution–reductive desulfonylation two-step sequence for installation of –CF₂H groups on alkyl halides, and does not provide a direct route to aryl–OCF₂H ethers . The radical-based approach using 1-(difluoromethoxy)-8-methoxynaphthalene achieves difluoromethoxylation of unactivated arenes in yields ranging from 42% to 89% across a diverse substrate scope, with the method tolerating a wide variety of functional groups [1]. The photoredox conditions use 1.0 equivalent of the reagent with 10.0 equivalents of (hetero)arene substrate [1].

Difluoromethoxylation reagent Radical mechanism Nucleophilic substitution

Hydrogen-Bonding Donor Capability: –OCHF₂ Versus –CF₂H and –OCH₃ Moieties

The –OCHF₂ group in 1-(difluoromethoxy)-8-methoxynaphthalene functions as a weak hydrogen-bond donor, a property absent in both –OCH₃ and –CF₂H analogs. This characteristic enables the –OCHF₂ moiety to act as a bioisostere of alcohols and thiols, potentially enhancing target binding affinity through hydrogen-bonding interactions [1]. The hydrogen-bond donor capacity is quantified by the acidifying effect on adjacent protons; –OCHF₂ substitution increases the acidity of ortho-protons compared to –OCH₃ substitution. In the comparator compound 1-(difluoromethyl)-8-methoxynaphthalene (CAS 1261535-05-0, MW 208.20 g/mol), the –CF₂H group lacks the oxygen atom essential for hydrogen-bond donation and instead modulates pKa through inductive effects alone [2]. The commercial drug Pantoprazole, a proton pump inhibitor, exemplifies the therapeutic value of this property, with its 5-difluoromethoxy substituent contributing to target engagement [3].

Hydrogen-bond donor Lipophilicity Bioisostere

Validated Application Scenarios for 1-(Difluoromethoxy)-8-methoxynaphthalene Based on Quantitative Evidence


Late-Stage Difluoromethoxylation of Drug-Like Molecules and Pharmaceutical Intermediates

This compound is optimally deployed for late-stage functionalization of advanced pharmaceutical intermediates where mild reaction conditions are essential to preserve existing sensitive functional groups. The photoredox-mediated difluoromethoxylation proceeds at room temperature and tolerates a broad range of functional groups including esters, amides, carbamates, nitriles, and heteroarenes [1]. The method has been demonstrated on biorelevant molecules with isolated yields ranging from 42% to 89%, enabling the direct introduction of the medicinally privileged –OCF₂H group into complex drug scaffolds without protecting group manipulation or harsh reagents [1]. This application scenario is supported by the U.S. Patent 11,760,701 B2 claims specifically directed to difluoromethoxylation of arenes and heteroarenes using this compound class [2].

Synthesis of –OCF₂H-Containing Building Blocks for Structure-Activity Relationship (SAR) Studies

The compound serves as a strategic reagent for preparing libraries of –OCF₂H-substituted aromatic building blocks for medicinal chemistry SAR campaigns. Unlike –OCH₃ or –CF₃ analogs, the –OCF₂H group provides dynamic lipophilicity and hydrogen-bond donor capability, properties that have been validated in marketed drugs such as Pantoprazole and Roflumilast [1]. The reagent's ability to directly difluoromethoxylate diverse (hetero)arenes enables rapid analog generation for exploring the impact of –OCF₂H substitution on target binding and ADME properties. Procurement of this specific reagent rather than alternative difluoromethylating agents ensures access to –OCF₂H ethers rather than –CF₂H-substituted products, which lack hydrogen-bond donor functionality [2].

Academic and Industrial Photoredox Catalysis Research Requiring Bench-Stable Difluoromethoxylating Reagents

1-(Difluoromethoxy)-8-methoxynaphthalene is a bench-stable, commercially available redox-active reagent suitable for photoredox catalysis research. The compound is used at 1.0 equivalent relative to the (hetero)arene substrate (10.0 equivalents) under blue LED irradiation with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as the photoredox catalyst [1]. This operational simplicity contrasts with traditional difluoromethoxylation methods that require gaseous reagents (e.g., CHF₃), strong bases, or cryogenic conditions. The reagent's stability under standard laboratory storage conditions facilitates reproducibility across academic and industrial research settings, a practical advantage documented in the primary literature [1].

Agrochemical Intermediate Synthesis Requiring Fluorinated Aromatic Ethers

Given that fluorinated substituents are present in over 53% of commercial pesticides and the –OCF₂H group is emerging as a key motif in agrochemical active ingredients, this compound enables the synthesis of difluoromethoxylated aromatic intermediates for crop protection research [1]. The radical-based C–H difluoromethoxylation approach provides access to aryl–OCF₂H ethers that may exhibit improved metabolic stability, bioavailability, and target site binding compared to non-fluorinated or –OCH₃-substituted analogs. The 1,8-disubstitution pattern on the naphthalene core, as claimed in US 11,760,701 B2, ensures the reagent's specific reactivity profile for this application [2].

Technical Documentation Hub

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